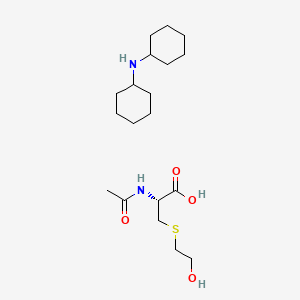

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt

Overview

Description

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of cysteine, an amino acid, and is often studied for its role in biochemical processes and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt typically involves the acetylation of L-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the desired product is obtained. Common reagents used in this synthesis include acetic anhydride for acetylation and ethylene oxide for the hydroxyethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Dithiothreitol, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, which can be further utilized in biochemical and pharmaceutical applications .

Scientific Research Applications

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its role in cellular processes, particularly in the detoxification pathways involving glutathione.

Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in mitigating oxidative stress.

Mechanism of Action

The mechanism by which N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt exerts its effects involves its interaction with cellular thiol groups. It can act as a reducing agent, participating in redox reactions that protect cells from oxidative damage. The compound’s hydroxyethyl group allows it to interact with various molecular targets, enhancing its solubility and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

- N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

- N-Acetyl-S-(3-hydroxypropyl)-L-cysteine

- N-Acetyl-S-(2-hydroxypropyl)-L-cysteine

Uniqueness

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it particularly useful in various scientific and industrial applications .

Biological Activity

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt (commonly referred to as 2-HEMA) is a metabolite associated with the biotransformation of various xenobiotic compounds in mammals. This compound has gained attention due to its potential applications in biomonitoring and toxicology, particularly concerning its role in the metabolism of electrophilic chemicals. This article reviews the biological activity of 2-HEMA, including its metabolic pathways, potential health implications, and relevant case studies.

- Molecular Formula : C₁₉H₃₆N₂O₄S

- Molecular Weight : 388.57 g/mol

- CAS Number : 46780001

- PubChem CID : 46780001

Metabolic Pathways

2-HEMA is primarily formed through the conjugation of glutathione with electrophilic compounds. This process is crucial for detoxifying harmful substances. The compound is a common urinary metabolite resulting from the metabolism of various chemicals, particularly those with genotoxic potential. The formation of 2-HEMA involves several chemically reactive intermediates, which can be categorized based on their electrophilic properties.

Table 1: Common Chemicals Leading to 2-HEMA Formation

| Chemical Class | Examples |

|---|---|

| Halopropanes | Ethylene oxide |

| Aromatic amines | Aniline derivatives |

| Alkylating agents | Nitrosamines |

Biological Activity

The biological activity of 2-HEMA can be attributed to its role as a biomarker for exposure to various toxicants. It serves as an indicator of the body's metabolic response to xenobiotics, particularly those that are electrophilic.

Toxicological Implications

Research indicates that elevated levels of 2-HEMA in urine can reflect exposure to potentially harmful substances, such as trichloroethylene and other halogenated compounds. The presence of this metabolite has been linked to nephrotoxicity and other adverse health effects.

Case Studies

- Biomonitoring Studies : A study evaluated urinary levels of 2-HEMA among workers exposed to ethylene oxide. Results indicated a significant correlation between exposure levels and urinary concentrations of 2-HEMA, suggesting its utility as a biomarker for occupational exposure .

- Genotoxicity Assessment : In another study, researchers investigated the genotoxicity of various metabolites, including 2-HEMA, formed during the metabolism of aromatic amines. The findings highlighted that while 2-HEMA itself exhibited low genotoxic potential, it could indicate exposure to more harmful precursors .

- Metabolite Profiling : A comprehensive analysis involving different smoking habits revealed variations in the excretion levels of mercapturic acids, including 2-HEMA. This study underscores the importance of understanding individual metabolic responses to environmental toxins .

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGHARKAPCCVFZ-ZCMDIHMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675525 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331896-18-4 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.